Methyl 3-{[(3-carbamoyl-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl]amino}thiophene-2-carboxylate
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Overview
Description
METHYL 3-[({[3-(AMINOCARBONYL)-6-ETHYL-4,5,6,7-TETRAHYDROTHIENO[2,3-C]PYRIDIN-2-YL]AMINO}CARBONYL)AMINO]-2-THIOPHENECARBOXYLATE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thiophene ring, a tetrahydrothiophene ring, and multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale production, and ensuring compliance with safety and environmental regulations. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and consistency .
Chemical Reactions Analysis
Types of Reactions
METHYL 3-[({[3-(AMINOCARBONYL)-6-ETHYL-4,5,6,7-TETRAHYDROTHIENO[2,3-C]PYRIDIN-2-YL]AMINO}CARBONYL)AMINO]-2-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Substitution reactions can replace one functional group with another, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Scientific Research Applications
METHYL 3-[({[3-(AMINOCARBONYL)-6-ETHYL-4,5,6,7-TETRAHYDROTHIENO[2,3-C]PYRIDIN-2-YL]AMINO}CARBONYL)AMINO]-2-THIOPHENECARBOXYLATE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of METHYL 3-[({[3-(AMINOCARBONYL)-6-ETHYL-4,5,6,7-TETRAHYDROTHIENO[2,3-C]PYRIDIN-2-YL]AMINO}CARBONYL)AMINO]-2-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to METHYL 3-[({[3-(AMINOCARBONYL)-6-ETHYL-4,5,6,7-TETRAHYDROTHIENO[2,3-C]PYRIDIN-2-YL]AMINO}CARBONYL)AMINO]-2-THIOPHENECARBOXYLATE include:
- Methyl 3-[(aminocarbonyl)amino]benzoate
- Methyl 3-amino-5-(methylsulfonyl)benzoate
- Methyl 3-[(phenylsulfonyl)imino]methylamino]carbothioyl]amino]benzoate .
Uniqueness
The uniqueness of METHYL 3-[({[3-(AMINOCARBONYL)-6-ETHYL-4,5,6,7-TETRAHYDROTHIENO[2,3-C]PYRIDIN-2-YL]AMINO}CARBONYL)AMINO]-2-THIOPHENECARBOXYLATE lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H20N4O4S2 |
---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
methyl 3-[(3-carbamoyl-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)carbamoylamino]thiophene-2-carboxylate |
InChI |
InChI=1S/C17H20N4O4S2/c1-3-21-6-4-9-11(8-21)27-15(12(9)14(18)22)20-17(24)19-10-5-7-26-13(10)16(23)25-2/h5,7H,3-4,6,8H2,1-2H3,(H2,18,22)(H2,19,20,24) |
InChI Key |
KKVWGEZRFANZND-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)NC3=C(SC=C3)C(=O)OC |
Origin of Product |
United States |
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